molecular formula C7H15N3O B13179683 [(Piperidin-2-yl)methyl]urea

[(Piperidin-2-yl)methyl]urea

Cat. No.: B13179683
M. Wt: 157.21 g/mol
InChI Key: VBTLNWLRGZKILF-UHFFFAOYSA-N
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Description

[(Piperidin-2-yl)methyl]urea is a urea derivative featuring a piperidine ring substituted at the 2-position with a methylurea group. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.22 g/mol. Notably, 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride (a derivative) was listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Piperidin-2-yl)methyl]urea typically involves the reaction of piperidine with an isocyanate or a carbamate. One common method is the reaction of piperidine with methyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as metal complexes can also enhance the reaction rate and selectivity. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

[(Piperidin-2-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a variety of substituted urea compounds with different functional groups .

Scientific Research Applications

[(Piperidin-2-yl)methyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor. Piperidine derivatives have shown activity against various biological targets, making them useful in studying enzyme mechanisms and developing new drugs.

    Medicine: Explored for its potential therapeutic properties. Piperidine-containing compounds have been studied for their analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Piperidin-2-yl)methyl]urea involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The piperidine ring can interact with hydrophobic pockets in the enzyme, while the urea group can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The following compounds share structural motifs with [(piperidin-2-yl)methyl]urea, differing in substituents, ring systems, or functional groups:

Compound Name Key Structural Features Biological Activity/Application Reference
1-Phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride Piperidine-2-ylmethyl urea with phenyl group Discontinued (reason unspecified)
(Piperidin-3-ylmethyl)urea Positional isomer (urea at piperidin-3-yl) Supplier-listed (no activity data)
1-(4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl)-3-methylurea Urea linked to pyridine with halogenated aryl Glucokinase activator
4-Fluoromethylphenidate (4F-MPH) Piperidine-2-yl with fluorophenyl and ester Stimulant (research chemical)
Ethyl 2-(piperidin-4-yl)acetate Piperidine-4-yl with ester substituent Synthetic intermediate

Physicochemical Properties

  • This compound: Predicted LogP ≈ 0.5 (moderate lipophilicity), with two hydrogen-bond donors (urea NH groups) and three acceptors, suggesting moderate solubility in polar solvents.
  • 4F-MPH : LogP ≈ 2.8 (higher lipophilicity due to fluorophenyl and ester groups), favoring blood-brain barrier penetration .
  • Ethyl 2-(piperidin-4-yl)acetate : LogP ≈ 1.2, LogS ≈ -1.88 (moderate solubility) .

Key Research Findings and Limitations

Positional Isomerism Matters : [(Piperidin-3-ylmethyl)urea () may exhibit distinct bioavailability or target engagement compared to the 2-position isomer, though data is lacking .

Halogenation Enhances Activity: Compounds like 1-(4-(3-chloro-2-fluorophenoxy)pyridin-2-yl)-3-methylurea () show that halogenated aryl groups improve potency, a feature absent in this compound .

Urea vs. Ester Functionality : Urea derivatives generally exhibit stronger hydrogen bonding but lower metabolic stability than esters (e.g., 4F-MPH) .

Biological Activity

[(Piperidin-2-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of piperidine derivatives with isocyanates. The structural formula can be represented as follows:

C7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O}

This compound features a piperidine ring, which is known for enhancing the biological activity of various pharmacological agents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies demonstrate that derivatives of piperidine, including those containing urea moieties, show moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes, such as urease, which is critical for bacterial survival.
  • Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and other enzymes. Notably, some derivatives have shown IC50 values indicating strong inhibitory potential .
  • Anticancer Properties : Recent studies have highlighted the anticancer potential of urea derivatives. For instance, certain compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values in the low micromolar range . The proposed mechanism involves DNA binding and disruption of cellular processes.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Antibacterial Screening : A study synthesized several piperidine-based compounds that exhibited varying degrees of antibacterial activity. The most potent compounds were identified with IC50 values as low as 0.63 µM against specific bacterial strains .
  • Cytotoxicity Assays : Research involving urea derivatives has shown a positive correlation between lipophilicity and cytotoxicity. This suggests that the ability of these compounds to penetrate cell membranes significantly influences their anticancer efficacy .
  • Mechanism Studies : Investigations into the mechanism of action revealed that certain urea derivatives could inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in tumor models .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value (µM) Reference
AntibacterialSalmonella typhi0.63
Enzyme InhibitionAcetylcholinesterase2.14
Anticancer (Breast)MCF-70.7
Anticancer (Colon)HCT-1160.8

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

piperidin-2-ylmethylurea

InChI

InChI=1S/C7H15N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H3,8,10,11)

InChI Key

VBTLNWLRGZKILF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC(=O)N

Origin of Product

United States

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